molecular formula C18H23N3O2 B5628388 MFCD06009260

MFCD06009260

Número de catálogo: B5628388
Peso molecular: 313.4 g/mol
Clave InChI: AZKXQYQRRFMQCA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MFCD06009260 is a chemical compound cataloged under the Molecular Formula Data Library (MFCD) system. Such compounds are commonly used in cross-coupling reactions, medicinal chemistry, and materials science due to their reactivity and functional versatility.

Propiedades

IUPAC Name

6-acetyl-2-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-12-16(11-21-8-6-20(3)7-9-21)18(23)15-10-14(13(2)22)4-5-17(15)19-12/h4-5,10H,6-9,11H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKXQYQRRFMQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)C)CN3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of MFCD06009260 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes include:

    Step 1: Initial reaction of precursor compounds under specific conditions such as temperature and pressure.

    Step 2: Purification of the intermediate products through techniques like crystallization or distillation.

    Step 3: Final reaction to produce MFCD06009260, followed by purification to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of MFCD06009260 is scaled up using large reactors and continuous processing techniques. This ensures a consistent supply of the compound for various applications. The industrial process often involves:

    Bulk synthesis: Using large quantities of raw materials and optimized reaction conditions to maximize yield.

    Automated purification: Employing advanced purification technologies to ensure high purity levels.

    Quality control: Rigorous testing of the final product to meet industry standards.

Análisis De Reacciones Químicas

Types of Reactions

MFCD06009260 undergoes several types of chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized products.

    Reduction: Can be reduced using reducing agents to yield reduced forms.

    Substitution: Participates in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving MFCD06009260 typically require specific reagents and conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Produces oxidized derivatives with different functional groups.

    Reduction: Yields reduced forms with altered chemical properties.

    Substitution: Results in compounds with new functional groups replacing the original ones.

Aplicaciones Científicas De Investigación

MFCD06009260 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biochemical assays and as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of MFCD06009260 involves its interaction with specific molecular targets and pathways. This compound can:

    Bind to receptors: Interact with cellular receptors to modulate biological activities.

    Inhibit enzymes: Act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Alter signaling pathways: Influence cellular signaling pathways, leading to changes in cell behavior.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize MFCD06009260, two structurally analogous compounds are selected for comparison: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL MFCD13195646) and 4-Bromo-2-chlorobenzoic acid (CAS 1761-61-1, MDL MFCD00003330). These compounds share functional groups (halogens, boronic acid/carboxylic acid) and synthetic relevance.

Table 1: Comparative Analysis of Key Properties

Property MFCD06009260 (Inferred) (3-Bromo-5-chlorophenyl)boronic acid 4-Bromo-2-chlorobenzoic acid
Molecular Formula Likely C₆H₄BrClB(OH)₂ C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight ~235–240 g/mol 235.27 g/mol 201.02 g/mol
Solubility (mg/mL) Moderate (0.2–0.7) 0.24 mg/mL (ESOL) 0.687 mg/mL (ESOL)
Log Po/w (XLOGP3) ~2.0–2.5 2.15 1.64 (MLOGP)
Synthetic Method Palladium-catalyzed Pd(II)-catalyzed coupling in THF/H₂O A-FGO catalyst in THF (green chem)
Applications Suzuki-Miyaura reactions Polymer additives, drug intermediates Flame retardants, organic synthesis

Key Findings

Structural and Functional Similarities :

  • Both analogs contain bromine and chlorine substituents, enhancing their electrophilic reactivity. However, MFCD06009260’s boronic acid group (if present) facilitates cross-coupling reactions, whereas the carboxylic acid in 4-Bromo-2-chlorobenzoic acid favors hydrogen bonding and coordination chemistry .
  • The boronic acid derivative (CAS 1046861-20-4) exhibits higher molecular polarity (TPSA = 40.46 Ų) compared to the benzoic acid analog (TPSA ~37.3 Ų), impacting bioavailability and solvent interactions .

Synthetic Accessibility :

  • MFCD06009260 and its boronic acid analog require palladium catalysts for synthesis, limiting scalability due to metal contamination risks. In contrast, 4-Bromo-2-chlorobenzoic acid employs a recyclable A-FGO catalyst, aligning with green chemistry principles .

Performance in Applications :

  • The boronic acid compound (CAS 1046861-20-4) shows superior utility in Suzuki-Miyaura reactions (bioavailability score = 0.55), while the benzoic acid derivative (CAS 1761-61-1) demonstrates higher solubility, making it preferable for aqueous-phase reactions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.